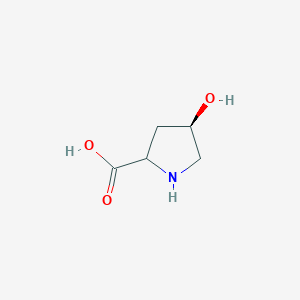

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various hydroxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Reduction of the carboxyl group to an alcohol.

Substitution: Nucleophilic substitution reactions at the hydroxyl or carboxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme catalysis and protein structure.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: Acts as an inhibitor for certain enzymes by binding to their active sites.

Pathways: Involved in metabolic pathways where it can modulate the activity of key enzymes and proteins

Comparison with Similar Compounds

Similar Compounds

(4S)-4-Hydroxypyrrolidine-2-carboxylic acid: The enantiomer of (4R)-4-Hydroxypyrrolidine-2-carboxylic acid with different stereochemistry.

Proline: A structurally similar amino acid with a pyrrolidine ring but lacking the hydroxyl group.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity .

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Biological Activity

(4R)-4-Hydroxypyrrolidine-2-carboxylic acid, also known as L-hydroxyproline, is a non-proteinogenic amino acid that plays a significant role in biological systems, particularly in the synthesis of collagen and other proteins. This compound has garnered attention for its potential therapeutic applications due to its unique structural properties and biological activities.

- Chemical Formula : C5H9NO3

- Molecular Weight : 145.13 g/mol

- Structure : The compound features a pyrrolidine ring with a hydroxyl group at the 4-position and a carboxylic acid at the 2-position, which contributes to its biological activity.

1. Role in Collagen Synthesis

This compound is integral to collagen stability and structure. Hydroxyproline residues are critical for the stabilization of collagen triple helices through hydrogen bonding. The presence of hydroxyproline enhances the thermal stability of collagen, making it more resilient under physiological conditions.

2. Antioxidant Properties

Recent studies have indicated that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular contexts. This activity is particularly relevant in the context of aging and degenerative diseases.

3. Cytotoxicity and Antitumor Activity

Research has explored the cytotoxic effects of derivatives of this compound against various cancer cell lines. For instance, certain derivatives have shown promising activity against tumor cells, suggesting potential applications in cancer therapy.

| Compound | Cell Line Tested | CC50 (µM) | Selectivity |

|---|---|---|---|

| Derivative 1 | Jurkat (T-cell) | <30 | High |

| Derivative 2 | A549 (Lung) | <25 | Moderate |

| Derivative 3 | SK-BR-3 (Breast) | >50 | Low |

4. Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. Its role in modulating pathways associated with oxidative stress and inflammation could be beneficial in conditions such as Parkinson's disease.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of various derivatives of this compound on different cancer cell lines, including Jurkat and A549. The results indicated that certain derivatives exhibited significant cytotoxicity with CC50 values below 30 µM, highlighting their potential as anticancer agents .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, this compound demonstrated protective effects by reducing apoptosis and promoting cell survival through the modulation of antioxidant pathways . This suggests its potential utility in developing therapies for neurodegenerative disorders.

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

(4R)-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4?/m1/s1 |

InChI Key |

PMMYEEVYMWASQN-SYPWQXSBSA-N |

Isomeric SMILES |

C1[C@H](CNC1C(=O)O)O |

Canonical SMILES |

C1C(CNC1C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.